GLP-1R Potentiation: (R) vs (S) Enantiomer
Both (R)-V-0219 ((R)-9) and (S)-V-0219 ((S)-9) exhibit equipotent potentiation of GLP-1-stimulated receptor activation in a calcium flux assay using HEK cells stably expressing human GLP-1R. At a concentration of 0.1 nM, both enantiomers induce a two-fold increase in the maximum agonist response relative to GLP-1 alone [1]. This demonstrates that the enantiomeric configuration does not confer a significant advantage in in vitro potency at this functional endpoint.
| Evidence Dimension | Potentiation of GLP-1-stimulated calcium flux |
|---|---|
| Target Compound Data | Two-fold increase in Emax at 0.1 nM |
| Comparator Or Baseline | (S)-V-0219 ((S)-9): Two-fold increase in Emax at 0.1 nM |
| Quantified Difference | No significant difference |
| Conditions | HEK cells stably expressing hGLP-1R; 0.1 nM compound concentration |
Why This Matters
This data confirms that for in vitro assays measuring GLP-1R potentiation, (R)-V-0219 is functionally interchangeable with (S)-V-0219, allowing its use as a control or alternative in receptor-level studies where chiral effects are not under investigation.
- [1] Decara JM, Vázquez-Villa H, Brea J, Alonso M, Srivastava RK, Orio L, et al. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity". J Med Chem. 2022 Apr 14;65(7):5449-5461. Figure 5A. View Source
